molecular formula C13H18O B6170722 2-cyclopentyl-2-phenylethan-1-ol CAS No. 201023-76-9

2-cyclopentyl-2-phenylethan-1-ol

Cat. No.: B6170722
CAS No.: 201023-76-9
M. Wt: 190.3
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Description

2-cyclopentyl-2-phenylethan-1-ol is an organic compound with the molecular formula C₁₃H₁₈O and a molecular weight of 190.28 g/mol . It is characterized by a cyclopentyl group and a phenyl group attached to an ethan-1-ol backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-2-phenylethan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with cyclopentanone, followed by hydrolysis to yield the desired product . The reaction conditions typically include anhydrous ether as the solvent and a controlled temperature to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other catalytic processes that optimize yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-2-phenylethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Various nucleophiles under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary alcohols, hydrocarbons.

    Substitution: Functionalized derivatives with altered chemical properties.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-2-phenylethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with hydrophobic regions of target molecules . These interactions can influence the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopentyl-1-phenylethan-1-ol: Similar structure but different positional isomer.

    Cyclopentyl phenyl ketone: Lacks the hydroxyl group, leading to different chemical properties.

    Phenylethanol: Lacks the cyclopentyl group, resulting in different reactivity and applications.

Uniqueness

2-cyclopentyl-2-phenylethan-1-ol is unique due to the presence of both cyclopentyl and phenyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound in various research and industrial applications .

Properties

CAS No.

201023-76-9

Molecular Formula

C13H18O

Molecular Weight

190.3

Purity

95

Origin of Product

United States

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